molecular formula C20H19N7O B6058760 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6058760
M. Wt: 373.4 g/mol
InChI Key: PSVMOWAHKJZCKB-UHFFFAOYSA-N
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Description

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound It features multiple fused ring systems, including triazole, pyridazine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions. One common route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the fused ring systems.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B]pyridazine: Shares the triazole and pyridazine moieties but lacks the pyrazole ring.

    3-Methylphenyl-1H-pyrazole: Contains the pyrazole ring but lacks the fused triazole and pyridazine rings.

Uniqueness

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-(3-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-4-(3-methylphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-11-5-4-6-14(9-11)15-10-18(28)21-20-19(15)12(2)24-27(20)17-8-7-16-23-22-13(3)26(16)25-17/h4-9,15H,10H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMOWAHKJZCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=NN3C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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